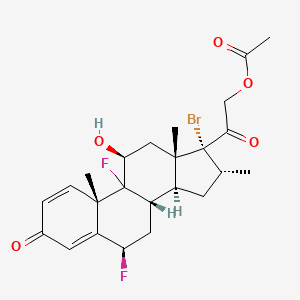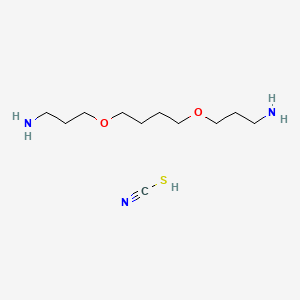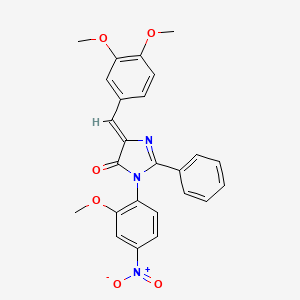
O-Methyllinalool, (-)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-Methyllinalool, (-)-, also known as 3-methoxy-3,7-dimethyl-1,6-octadiene, is a monoterpene compound with the molecular formula C11H20O. It is a derivative of linalool, a naturally occurring terpene alcohol found in many flowers and spice plants. O-Methyllinalool, (-)-, is known for its pleasant floral aroma and is commonly used in the fragrance and flavor industries.
準備方法
Synthetic Routes and Reaction Conditions
O-Methyllinalool, (-)-, can be synthesized through various methods. One common synthetic route involves the methylation of linalool. This process typically uses methyl iodide (CH3I) as the methylating agent in the presence of a base such as potassium carbonate (K2CO3). The reaction is carried out under reflux conditions, resulting in the formation of O-Methyllinalool, (-)-.
Industrial Production Methods
In industrial settings, the production of O-Methyllinalool, (-)-, often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
O-Methyllinalool, (-)-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes and ketones.
Reduction: Reduction reactions can convert it into different alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like hydrobromic acid (HBr) and sulfuric acid (H2SO4) are employed for substitution reactions.
Major Products Formed
Oxidation: Produces aldehydes and ketones.
Reduction: Yields various alcohols.
Substitution: Results in the formation of different substituted derivatives.
科学的研究の応用
O-Methyllinalool, (-)-, has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its neuroprotective effects and potential use in treating neurodegenerative diseases.
Industry: Utilized in the production of fragrances, flavors, and cosmetics.
作用機序
The mechanism of action of O-Methyllinalool, (-)-, involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes and receptors in the body, leading to its observed biological effects. For example, it has been shown to protect neuronal cells from oxidative stress by reducing reactive oxygen species (ROS) production and preventing cell apoptosis.
類似化合物との比較
O-Methyllinalool, (-)-, can be compared with other similar compounds such as:
Linalool: The parent compound, known for its floral aroma and wide use in fragrances.
Geraniol: Another monoterpene alcohol with a rose-like scent, used in perfumes and flavorings.
Citronellol: A monoterpene alcohol with a citrus-like aroma, commonly used in insect repellents and fragrances.
O-Methyllinalool, (-)-, stands out due to its unique methoxy group, which imparts distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
137958-48-6 |
|---|---|
分子式 |
C11H20O |
分子量 |
168.28 g/mol |
IUPAC名 |
(3R)-3-methoxy-3,7-dimethylocta-1,6-diene |
InChI |
InChI=1S/C11H20O/c1-6-11(4,12-5)9-7-8-10(2)3/h6,8H,1,7,9H2,2-5H3/t11-/m0/s1 |
InChIキー |
BARWQAWUANUTNS-NSHDSACASA-N |
異性体SMILES |
CC(=CCC[C@](C)(C=C)OC)C |
正規SMILES |
CC(=CCCC(C)(C=C)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




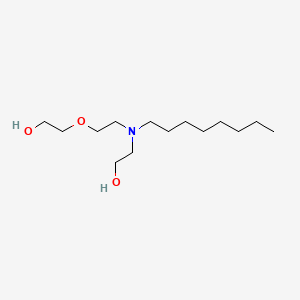
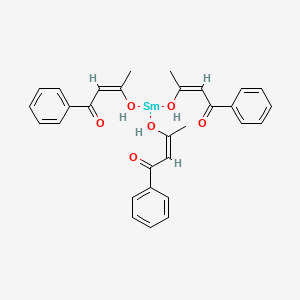
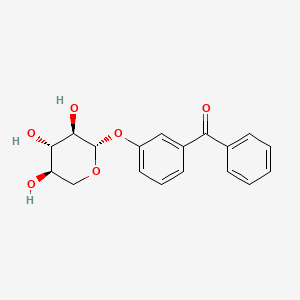
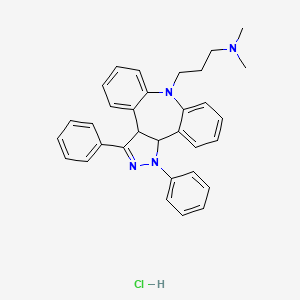
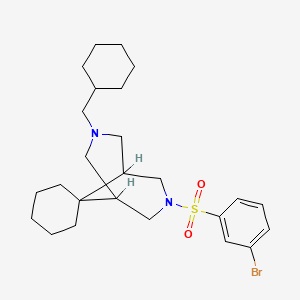
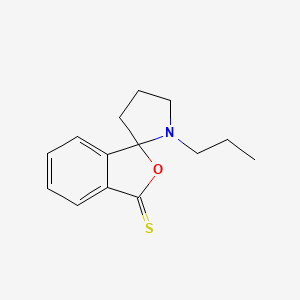

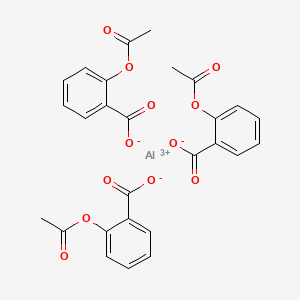
![1-[2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]-4-methylpyridinium chloride](/img/structure/B15183268.png)
